molecular formula C15H15N3O7S B12669392 5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid CAS No. 85720-90-7

5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid

Cat. No.: B12669392
CAS No.: 85720-90-7
M. Wt: 381.4 g/mol
InChI Key: ZDLFHKYUFGJLLU-UHFFFAOYSA-N
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Description

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an amino group and a methoxy group, while the other contains a sulfosalicylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-sulfosalicylic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc in acidic medium.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s sulfosalicylic acid moiety can chelate metal ions, influencing enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Amino-2-tolyl)azo]-3-sulfosalicylic acid
  • 5-[(4-Amino-5-methoxyphenyl)azo]-3-sulfosalicylic acid
  • 5-[(4-Amino-5-methoxy-2-tolyl)azo]-salicylic acid

Uniqueness

5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid is unique due to the presence of both methoxy and sulfosalicylic acid groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in scientific research.

Biological Activity

5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid, also known as sulfasalicylic acid derivative, is a compound characterized by its azo group and sulfonic acid moiety. This compound has garnered attention for its potential biological activities, including its interactions with proteins and nucleic acids, which may have implications in therapeutic applications.

  • Molecular Formula : C₁₅H₁₅N₃O₇S
  • Molar Mass : 381.36 g/mol
  • CAS Number : 85720-90-7

The compound's structure features an azo linkage (-N=N-) that connects an aromatic amine to a sulfonic acid derivative of salicylic acid, contributing to its unique reactivity profile and solubility in aqueous environments .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes, leading to increased efficacy .
  • Protein Interaction : Interaction studies have indicated that this compound can bind to proteins and nucleic acids, potentially altering their functions or stability. Understanding these interactions is crucial for assessing the compound's safety profile and therapeutic potential.

Antimicrobial Efficacy

A study published in 2024 explored the antimicrobial effects of various azo compounds, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Protein Binding Studies

In another investigation focusing on protein interactions, researchers used spectroscopic techniques to analyze how the compound binds to bovine serum albumin (BSA). The binding constant was found to be Kb=1.05×105M1K_b=1.05\times 10^5\,M^{-1}, indicating a strong affinity for BSA, which is crucial for understanding its pharmacokinetic properties .

Properties

CAS No.

85720-90-7

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxy-3-sulfobenzoic acid

InChI

InChI=1S/C15H15N3O7S/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24)

InChI Key

ZDLFHKYUFGJLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)N

Origin of Product

United States

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